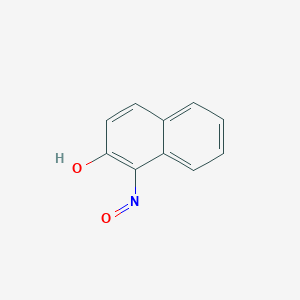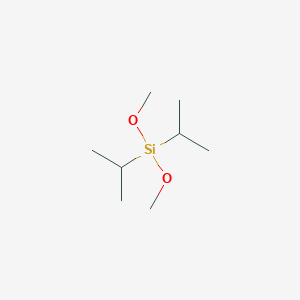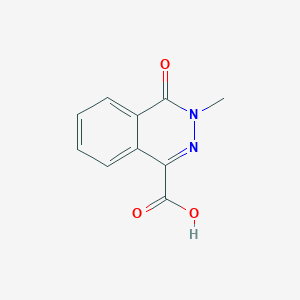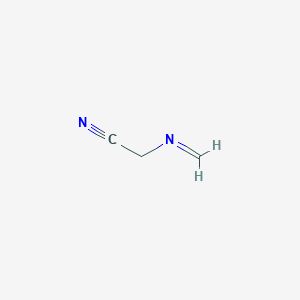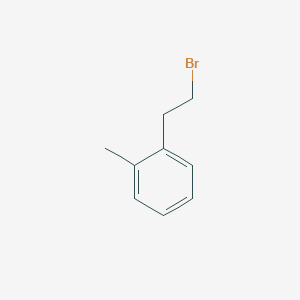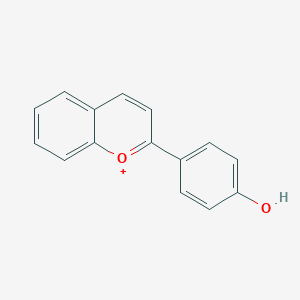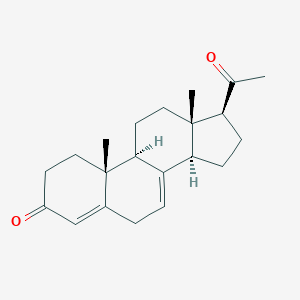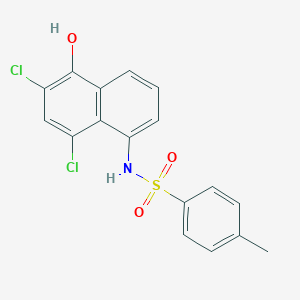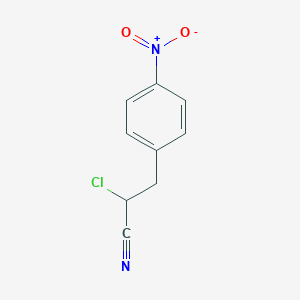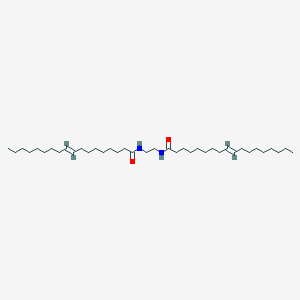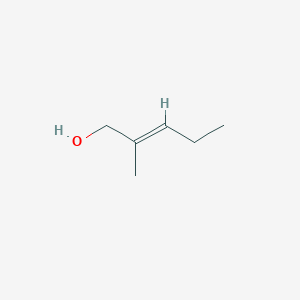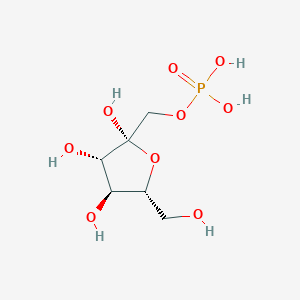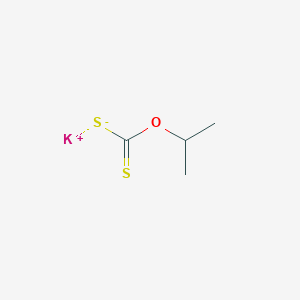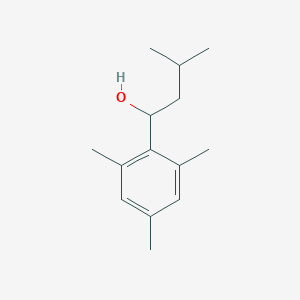
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the category of tertiary alcohols. It is also known as alpha-terpineol, and it is widely used in the fragrance and flavor industries due to its pleasant aroma and taste. However, the compound has also shown potential in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is not fully understood, but it is believed to act on several biological pathways. The compound has been shown to interact with GABA receptors in the brain, which are responsible for regulating anxiety and stress levels. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic properties, reducing anxiety and stress levels. It has also been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body. Additionally, the compound has been investigated for its potential in cancer treatment, with some studies showing that it may have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol in lab experiments is its availability and low cost. The compound is widely used in the fragrance and flavor industries, making it easy to obtain in large quantities. However, one limitation of using the compound is its potential toxicity. While the compound has been shown to be relatively safe in animal studies, it may have adverse effects in humans if used in high doses.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol. One potential area of research is its potential in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of the compound in cancer cells. Another area of research is the compound's effects on the central nervous system. More studies are needed to determine the optimal dosage and potential side effects of the compound in humans. Finally, the compound's anti-inflammatory and antioxidant properties may have potential in the treatment of other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol can be achieved through several methods. One of the most common methods is the reduction of alpha-terpinyl acetate with sodium borohydride. Another method involves the isomerization of alpha-pinene oxide with a Lewis acid catalyst such as zinc chloride. The yield of the synthesis process varies depending on the method used, but it typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has shown potential in scientific research due to its ability to interact with biological systems. The compound has been studied for its effects on the central nervous system, particularly its sedative and anxiolytic properties. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential in cancer treatment.
Propiedades
Número CAS |
16204-64-1 |
|---|---|
Nombre del producto |
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3-methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-13(15)14-11(4)7-10(3)8-12(14)5/h7-9,13,15H,6H2,1-5H3 |
Clave InChI |
FHPWATCCDJJRHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
Sinónimos |
α-Isobutyl-2,4,6-trimethylbenzyl alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



